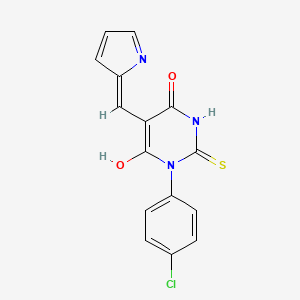![molecular formula C19H13N3O3 B3728009 4-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B3728009.png)
4-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]-1-phenyl-3,5-pyrazolidinedione
Descripción general
Descripción
4-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]-1-phenyl-3,5-pyrazolidinedione, also known as QM compound, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Mecanismo De Acción
The mechanism of action of 4-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]-1-phenyl-3,5-pyrazolidinedione compound is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. 4-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]-1-phenyl-3,5-pyrazolidinedione compound has also been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
4-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]-1-phenyl-3,5-pyrazolidinedione compound has been reported to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. 4-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]-1-phenyl-3,5-pyrazolidinedione compound has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of immune and inflammatory responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]-1-phenyl-3,5-pyrazolidinedione compound has several advantages for lab experiments. It is easy to synthesize and has been shown to have low toxicity in vitro. 4-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]-1-phenyl-3,5-pyrazolidinedione compound has also been reported to have good solubility in various solvents. However, one of the limitations of 4-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]-1-phenyl-3,5-pyrazolidinedione compound is its instability in aqueous solutions, which may affect its efficacy in in vivo studies.
Direcciones Futuras
There are several future directions for research on 4-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]-1-phenyl-3,5-pyrazolidinedione compound. One of the potential areas of research is the development of 4-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]-1-phenyl-3,5-pyrazolidinedione compound analogs with improved stability and efficacy. Another area of research is the investigation of the potential use of 4-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]-1-phenyl-3,5-pyrazolidinedione compound in combination with other anti-cancer drugs for the treatment of cancer. Additionally, further studies are needed to elucidate the mechanism of action of 4-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]-1-phenyl-3,5-pyrazolidinedione compound and its potential use in the treatment of neurodegenerative disorders.
Aplicaciones Científicas De Investigación
4-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]-1-phenyl-3,5-pyrazolidinedione compound has been studied for its potential therapeutic properties in various scientific research applications. It has been reported to have anti-inflammatory, anti-tumor, and anti-microbial activities. 4-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]-1-phenyl-3,5-pyrazolidinedione compound has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
(3E)-3-[(3-hydroxy-5-oxo-2-phenyl-1H-pyrazol-4-yl)methylidene]quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3/c23-17-13(10-12-6-4-5-9-16(12)20-17)11-15-18(24)21-22(19(15)25)14-7-2-1-3-8-14/h1-11,25H,(H,21,24)/b13-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARWCMIZMHJZPE-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=O)N2)C=C3C=C4C=CC=CC4=NC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=C(C(=O)N2)/C=C/3\C=C4C=CC=CC4=NC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-[(2-oxo-1,2-dihydroquinolin-3-yl)methylidene]-1-phenylpyrazolidine-3,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-pyridinyl)-4(3H)-quinazolinone](/img/structure/B3727928.png)
![3-[(4-hydroxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3727934.png)
![3-[(2-hydroxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3727943.png)

![2-methoxy-6-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B3727952.png)
![4-bromo-2-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B3727962.png)
![4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B3727965.png)
![1-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2-naphthol](/img/structure/B3727967.png)
![4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2-methoxyphenol](/img/structure/B3727970.png)


![N-(4-bromo-2,3-dimethylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3727999.png)
![4-{3-[(4-benzyl-1-piperazinyl)carbonyl]-5-isoxazolyl}phenol](/img/structure/B3728010.png)
![N-(3,4-dichlorophenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3728018.png)